molecular formula C12H14N2O6S2 B8054674 Bis(metanilic acid)

Bis(metanilic acid)

Cat. No.: B8054674
M. Wt: 346.4 g/mol
InChI Key: QFVURJSSEKAGEA-UHFFFAOYSA-N
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Description

Bis(metanilic acid) is a chemical compound listed in the PubChem database

Chemical Reactions Analysis

Bis(metanilic acid) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions Common reagents and conditions used in these reactions vary depending on the desired outcome

Scientific Research Applications

Bis(metanilic acid) has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, it could be explored for its potential therapeutic effects. Additionally, it has industrial applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(metanilic acid) involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

Bis(metanilic acid) can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. By comparing these compounds, researchers can identify the distinct features and potential advantages of Bis(metanilic acid).

Conclusion

Bis(metanilic acid) is a versatile compound with significant potential in scientific research. Its unique properties and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research is needed to fully understand its capabilities and explore new possibilities.

Properties

IUPAC Name

3-aminobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H7NO3S/c2*7-5-2-1-3-6(4-5)11(8,9)10/h2*1-4H,7H2,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVURJSSEKAGEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N.C1=CC(=CC(=C1)S(=O)(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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